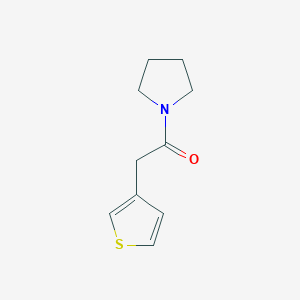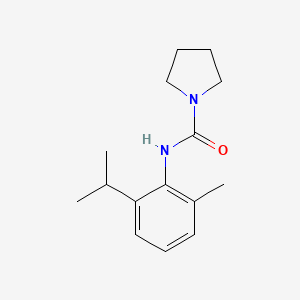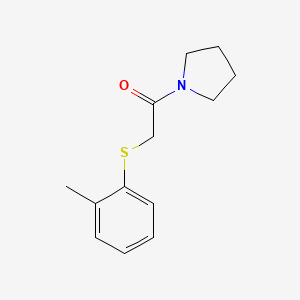
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone, also known as MDPHP, is a synthetic cathinone that belongs to the family of pyrrolidinophenone derivatives. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPHP is structurally similar to other cathinones, such as alpha-PVP and alpha-PHP, and has been reported to have similar effects on the central nervous system.
Wirkmechanismus
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This results in the stimulation of the central nervous system, leading to euphoria, increased energy, and heightened alertness. 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has also been reported to have anxiogenic effects, which may contribute to its potential use as a research tool for studying anxiety disorders.
Biochemical and Physiological Effects:
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been reported to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which may lead to cardiovascular complications. 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has also been reported to cause hyperthermia, which can be dangerous if not managed properly. Additionally, 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been shown to cause oxidative stress and damage to cells, which may contribute to its potential neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its potent psychostimulant effects, which may be useful for studying the neurochemical and behavioral effects of stimulant drugs. However, one limitation of using 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is its potential for abuse and addiction, which may complicate the interpretation of experimental results. Additionally, the potential for cardiovascular and other physiological complications may limit the use of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone. One area of interest is its potential use as a research tool for studying anxiety disorders, due to its reported anxiogenic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone, particularly with regard to its potential neurotoxicity. Finally, research is needed to develop safer and more effective treatments for addiction and other psychiatric disorders, which may be facilitated by a better understanding of the neurochemical mechanisms underlying the effects of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone and related drugs.
Synthesemethoden
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone can be synthesized by various methods, including the reduction of 2-(2-methylphenyl)sulfonylacetic acid with lithium aluminum hydride or the reaction of 2-(2-methylphenyl)sulfonylpyrrolidine with ethyl bromoacetate followed by reduction with lithium aluminum hydride. The synthesis of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is relatively simple and can be achieved using easily accessible reagents.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been reported to have affinity for the dopamine transporter and the serotonin transporter, which are important targets for drugs used to treat psychiatric disorders. 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has also been shown to increase the release of dopamine and norepinephrine, which may contribute to its psychoactive effects.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-6-2-3-7-12(11)16-10-13(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPROUQCOPNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

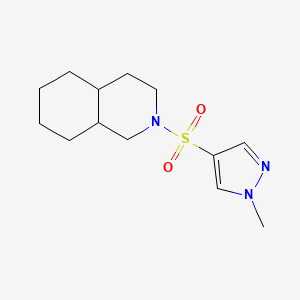

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)

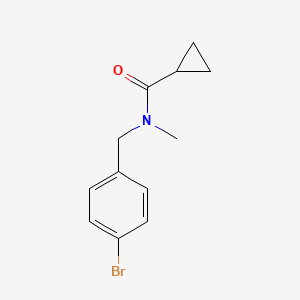

![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)

